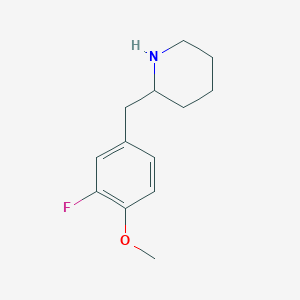

2-(3-Fluoro-4-methoxy-benzyl)-piperidine

Description

Context of Piperidine (B6355638) Derivatives in Medicinal Chemistry and Chemical Biology

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceutical science. dntb.gov.uanih.gov Its derivatives are integral components in more than twenty classes of pharmaceuticals and numerous alkaloids. researchgate.netnih.gov The prevalence of this scaffold is a testament to its favorable physicochemical properties, which can enhance drug-like characteristics such as membrane permeability, metabolic stability, and the ability to bind effectively to biological receptors. researchgate.net

The pharmacological spectrum of piperidine-containing compounds is exceptionally broad, encompassing agents with anti-cancer, antimicrobial, analgesic, anti-inflammatory, antiviral, and antihypertensive properties. ijnrd.orgbiointerfaceresearch.com Prominent examples of drugs featuring a piperidine core include those for treating Central Nervous System (CNS) disorders, such as certain antipsychotics and analgesics. ijnrd.org The versatility of the piperidine ring allows for extensive structural modification, making it a privileged scaffold in the design and synthesis of new chemical entities aimed at a wide array of therapeutic targets. nih.gov

Significance of the 3-Fluoro-4-methoxybenzyl Moiety in Bioactive Compounds

The 3-fluoro-4-methoxybenzyl group is a key substituent that imparts specific and often advantageous properties to a parent molecule. The inclusion of a fluorine atom can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity to target proteins. This is achieved by altering the electronic properties of the aromatic ring and by forming specific interactions, such as hydrogen bonds, with biological macromolecules.

The methoxy (B1213986) group (-OCH₃) is also a critical feature, often serving as a hydrogen bond acceptor and influencing the conformation and solubility of the compound. researchgate.net In various research contexts, the p-methoxybenzyl (PMB) group is recognized for its electron-donating properties and its role in stabilizing molecules during synthetic transformations. chem-station.com The specific 3-fluoro-4-methoxy substitution pattern has been explored in the development of selective enzyme inhibitors and receptor modulators. For instance, this moiety has been incorporated into compounds designed as antagonists for the dopamine (B1211576) D4 receptor, which is a target for certain CNS disorders. chemrxiv.org

Overview of Research Trajectories for the 2-(3-Fluoro-4-methoxy-benzyl)-piperidine Scaffold

While extensive research focusing exclusively on the this compound scaffold is not yet widely detailed in peer-reviewed literature, its structure points toward clear and promising research directions. The compound is commercially available as a building block for chemical synthesis, indicating its utility in discovery research. scbt.comsinfoochem.com

The primary research trajectory for this scaffold is in the field of CNS drug discovery. nih.gov This is inferred from the combination of the piperidine nucleus, which is common in CNS-active agents, and the 3-fluoro-4-methoxybenzyl moiety, which has been successfully utilized in the design of ligands for CNS targets like the dopamine D4 receptor. chemrxiv.org Researchers can utilize the piperidine nitrogen for further derivatization to modulate pharmacological activity and pharmacokinetic properties. Investigations would likely focus on synthesizing a library of analogues to explore the structure-activity relationships (SAR) for targets such as G-protein coupled receptors (GPCRs) or ion channels. Fragment-based drug discovery (FBDD) is another avenue where this compound could serve as a starting point for designing more complex and potent molecules for CNS disorders. frontiersin.org

Interactive Data Table: Chemical Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₃H₁₈FNO |

| Molecular Weight | 223.29 g/mol |

| CAS Number | 955288-40-1 |

| Hydrochloride Salt CAS | 1170364-71-2 |

| Hydrochloride Molecular Formula | C₁₃H₁₈FNO · HCl |

| Hydrochloride Molecular Weight | 259.75 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(3-fluoro-4-methoxyphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO/c1-16-13-6-5-10(9-12(13)14)8-11-4-2-3-7-15-11/h5-6,9,11,15H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIVQSQCXIRIMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2CCCCN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588838 | |

| Record name | 2-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955288-40-1 | |

| Record name | 2-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 2 3 Fluoro 4 Methoxy Benzyl Piperidine and Its Analogues

Systematic Exploration of Substituent Effects on Biological Activity

The piperidine (B6355638) scaffold is a prevalent core in numerous pharmaceuticals, and its structural flexibility allows for fine-tuning of efficacy and physicochemical properties. researchgate.netnih.gov Modifications to this ring system, including its stereochemistry, N-substituents, and carbon skeleton, have profound impacts on biological activity.

Positional Isomerism and Stereochemical Influence of the Piperidine Ring

The three-dimensional arrangement of atoms in the piperidine ring is a crucial determinant of a molecule's biological activity. Chirality, introduced by substituents on the piperidine ring, can significantly alter physicochemical properties and enhance biological activities and selectivity. thieme-connect.com The spatial configuration of the ring, such as chair conformations where substituents are either axial or equatorial, dictates how the molecule interacts with its biological target. wikipedia.org

Research on 3,4-disubstituted piperidine analogues has shown that stereochemistry profoundly affects potency and selectivity. nih.gov For instance, studies on transporter inhibitory activity revealed that (-)-cis isomers of certain piperidines exhibited selectivity for the dopamine (B1211576) and norepinephrine (B1679862) transporters (DAT/NET), while (+)-trans isomers were also selective for these transporters. nih.gov Conversely, the (-)-trans and (+)-cis isomers demonstrated selectivity for the serotonin (B10506) transporter (SERT) or were dual SERT/NET inhibitors. nih.gov This highlights how subtle changes in the spatial orientation of substituents on the piperidine ring can switch the selectivity profile of a compound.

The position of the benzyl (B1604629) substituent on the piperidine ring is also critical. While the subject compound has a 2-benzyl substitution, many related active compounds feature a 4-benzylpiperidine (B145979) moiety. semanticscholar.orgnih.gov The development of synthetic routes to access all possible regio- and diastereoisomers of substituted piperidines is essential for a comprehensive exploration of this chemical space. whiterose.ac.uk Such studies allow for a systematic evaluation of how the substituent's position (e.g., 2- vs. 3- vs. 4-position) influences the molecule's shape and its interaction with target proteins. whiterose.ac.uk

Table 1: Influence of Piperidine Stereochemistry on Transporter Selectivity Data synthesized from findings on 3,4-disubstituted piperidine analogues. nih.gov

| Isomer Configuration | Primary Transporter Selectivity |

| (-)-cis | DAT/NET |

| (+)-trans | DAT/NET |

| (-)-trans | SERT or SERT/NET |

| (+)-cis | SERT or SERT/NET |

Modifications on the Piperidine Nitrogen (N-Substitutions)

The nitrogen atom of the piperidine ring is a key site for modification, providing a vector for introducing various substituents that can modulate a compound's properties. researchgate.net The N-benzyl piperidine motif is a common feature in drug discovery, as it can engage in crucial cation-π interactions with target proteins and serves as a platform for optimizing stereochemistry to enhance potency and reduce toxicity. researchgate.net

SAR studies on a series of N-aralkyl-4-benzylpiperidine derivatives as sigma (σ) receptor ligands demonstrated that modifications to the N-aralkyl moiety significantly influenced affinity and selectivity for σ1 and σ2 receptor subtypes. nih.gov Similarly, research on dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE) utilized N-benzyl piperidine derivatives, where different substituents on the benzyl group led to varied inhibitory potencies. nih.gov For example, compounds d5 and d10 from this series showed dual enzyme inhibition with IC50 values in the micromolar and sub-micromolar range. nih.gov

In the context of sigma receptor ligands, comparing N-substituted piperidine and piperazine (B1678402) analogs revealed that piperidine-containing compounds generally display higher affinity for both σ1 and σ2 receptors. semanticscholar.org N-alkylation has also been shown to enhance the antibacterial effect of some 2-benzylthiopyrimidine derivatives. researchgate.net The nature of the N-substituent is critical; for instance, in a series of 5-HT4 receptor agonists, altering the N-linked moiety from the 4-fluorophenylalkyl group found in cisapride (B12094) led to novel compounds with high 5-HT4 receptor binding affinities. nih.gov

Table 2: Effect of N-Substitution on Biological Activity Illustrative examples from various studies.

| Compound Class | N-Substituent | Target | Observed Effect | Reference |

| 4-Benzylpiperidines | Various aralkyl groups | Sigma Receptors | Varied affinity and selectivity for σ1/σ2 subtypes | nih.gov |

| N-Benzyl piperidines | Substituted benzyls | HDAC/AChE | Dual enzyme inhibition (e.g., d5, d10) | nih.gov |

| Benzamide derivatives | Substituted piperidinylmethyl | 5-HT4 Receptors | High receptor binding affinity | nih.gov |

| 2-Benzylthiopyrimidines | Alkyl/Aryl groups | Bacteria | Enhanced antibacterial effect | researchgate.net |

Variations on the Piperidine Carbon Skeleton

Modifications to the carbon framework of the piperidine ring, such as altering the substitution position or introducing additional atoms, can significantly impact biological activity. Comparing piperidine with other heterocyclic rings like piperazine is a common strategy in medicinal chemistry to probe the importance of the core structure.

In studies of histamine (B1213489) H3 and sigma-1 receptor antagonists, replacing a piperazine ring with a piperidine ring did not significantly affect affinity at the H3 receptor but was identified as a key structural element for achieving dual H3/σ1 receptor activity. nih.gov For example, comparing compound 4 (piperazine) with compound 5 (piperidine) showed a dramatic increase in σ1 receptor affinity (Ki = 1531 nM vs. 3.64 nM, respectively) with the piperidine core. nih.gov Conversely, in other contexts, piperazine-containing compounds have shown higher affinity for certain targets. semanticscholar.org This indicates that the choice between piperidine and piperazine is highly dependent on the specific biological target.

Structural Elucidation of the 3-Fluoro-4-methoxybenzyl Moiety's Contribution

The substituted benzyl group is a pharmacophoric element in many biologically active molecules. The specific substitution pattern of a fluorine at the 3-position and a methoxy (B1213986) group at the 4-position creates a unique electronic and steric profile that dictates the molecule's interactions with its target.

Impact of Fluorine Substitution Pattern

The introduction of fluorine into drug molecules is a widely used strategy in medicinal chemistry due to its small size and high electronegativity. nih.gov These properties can influence a molecule's conformation, metabolic stability, and binding affinity. The position of the fluorine atom on the benzyl ring is critical.

In the development of benzylpiperidine derivatives as monoacylglycerol lipase (B570770) (MAGL) inhibitors, a fluorine atom in the para-position (4-position) of a phenolic ring was found to be highly beneficial for inhibitory potency. unisi.it SAR studies of TRPV1 antagonists also investigated 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, highlighting the importance of the 3-fluoro substitution pattern in that series. nih.govnih.gov However, the effect of fluorine is not universally positive. In studies of classical cannabinoids, substitution of a fluorine at the C-1 position was found to have a significant detrimental effect on CB1 receptor binding. nih.gov This underscores that the impact of fluorine substitution is highly context-dependent, relying on the specific interactions within the target's binding pocket. For instance, fluorine can act as a hydrogen bond acceptor, and its placement can either facilitate or disrupt critical interactions. nih.gov

Role of Methoxy Group on Potency and Selectivity

The methoxy group is a common substituent in natural products and synthetic drugs, capable of influencing ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters. nih.gov It can act as a hydrogen bond acceptor and its conformational preference can orient the rest of the molecule for optimal binding.

Table 3: Summary of Substituent Effects on the Benzyl Moiety General trends observed across various compound series.

| Substituent | Position | General Role in SAR | References |

| Fluorine | 3- or 4-position | Modulates electronic profile, can act as H-bond acceptor. Effect is context-dependent (can be beneficial or detrimental). | nih.govunisi.it |

| Methoxy | 4-position | Can act as H-bond acceptor, influences conformation and physicochemical properties. Often enhances potency and selectivity for certain targets (e.g., σ1 receptors). | nih.govnih.gov |

Modulation of the Benzyl Aromatic Ring (e.g., additional aryl groups, alkyl groups)

The substitution pattern on the benzyl aromatic ring of benzylpiperidine derivatives is a critical determinant of their pharmacological activity and selectivity. Quantitative Structure-Activity Relationship (QSAR) analyses have demonstrated that even subtle changes to the electronic and steric properties of this ring can lead to significant shifts in potency and target affinity. nih.gov

Research into a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase (AChE) revealed that the benzyl ring is subject to strict steric limitations at the receptor binding site. nih.gov The introduction of moderate to large substituents, particularly at the para-position of the benzyl ring, was found to rapidly diminish inhibitory potency, suggesting a close fit with the receptor surface that leaves little room for bulky additions. nih.gov In contrast, another study on N-benzyl-2-phenylpyrimidin-4-amine derivatives found that replacing a 2-trifluoromethyl (CF3) group with a larger isopropyl group led to a six-fold improvement in potency for inhibiting the USP1/UAF1 deubiquitinase. acs.org However, modifying the phenyl ring to a cyclopentyl group or various nitrogen-containing heterocycles resulted in inactive compounds, highlighting the importance of the aromatic system. acs.org

In the context of M1 allosteric agonists based on a bipiperidine scaffold, SAR studies showed that adding substituents to the 3- or 4-positions of the terminal benzyl group resulted in a complete loss of M1 agonism. nih.gov This indicates a highly sensitive binding pocket where such substitutions are not tolerated. The introduction of electron-withdrawing groups like a nitro group (NO2) at the 2-position of a phenyl ring in a different series led to a 7-fold loss in activity, whereas an electron-donating methoxy group (2-OMe) provided comparable activity to the lead compound. acs.org

These findings collectively underscore the nuanced role of the benzyl ring. Its modulation with additional alkyl or aryl groups must be carefully considered, as the receptor environment can be highly restrictive. Potency can be either enhanced or abolished depending on the specific target, the position of the substituent, and its steric and electronic characteristics.

Table 1: Effect of Benzyl Ring Substitution on Biological Activity in Related Scaffolds This table presents representative data from studies on various benzyl-containing scaffolds to illustrate the principles of benzyl ring modulation. The specific activities are context-dependent and relate to the respective assays cited.

| Parent Scaffold | Benzyl Ring Substituent | Target/Assay | Result (IC50/EC50) | Reference |

| N-(benzyl)-2-phenyl-pyrimidin-4-amine | 2-CF3 | USP1/UAF1 Inhibition | 1.1 µM | acs.org |

| N-(benzyl)-2-phenyl-pyrimidin-4-amine | 2-Isopropyl | USP1/UAF1 Inhibition | 180 nM | acs.org |

| N-(benzyl)-2-phenyl-pyrimidin-4-amine | 2-NO2 | USP1/UAF1 Inhibition | >10 µM | acs.org |

| N-(benzyl)-2-phenyl-pyrimidin-4-amine | 2-OMe | USP1/UAF1 Inhibition | 0.94 µM | acs.org |

| TBPB Analogue | 3- or 4-Substituted | M1 Agonism | >20 µM | nih.gov |

Pharmacophore Development and Optimization based on SAR Data

A pharmacophore model defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.gov For the 2-(3-fluoro-4-methoxy-benzyl)-piperidine scaffold, a ligand-based pharmacophore model can be hypothesized based on its key structural elements. These features likely include:

An Aromatic Ring (AR) feature for the phenyl group.

A Hydrogen Bond Acceptor (HBA) for the oxygen atom of the 4-methoxy group.

A Hydrophobic (H) or Negative Ionizable (NI) feature associated with the electron-withdrawing 3-fluoro substituent.

A Positive Ionizable (PI) feature corresponding to the protonated nitrogen of the piperidine ring under physiological conditions.

Defined spatial relationships and distances between these features.

The development and optimization of such a model are intrinsically linked to SAR data. nih.gov By synthesizing and testing analogues of this compound, researchers can refine the initial hypothesis. For instance, if replacing the 4-methoxy group with a 4-methyl group leads to a significant loss of activity, it strengthens the hypothesis that the HBA feature at that position is critical. Conversely, if substitutions at the 5-position of the benzyl ring have little impact on activity, it suggests this area is outside the key pharmacophoric space and likely points towards a solvent-exposed region.

Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) can further quantify the structural requirements. nih.gov These analyses generate 3D contour maps that visualize regions where steric bulk, positive electrostatic potential, or negative electrostatic potential are favorable or unfavorable for activity. nih.gov For example, CoMFA might reveal that while a small, electronegative group (like fluorine) is beneficial at the 3-position, a bulky substituent is detrimental, thereby refining the volume and electronic properties of that pharmacophoric point. This iterative process of synthesis, biological testing, and computational modeling allows for the optimization of the pharmacophore, guiding the design of new, more potent, and selective compounds. nih.gov

Comparative SAR Analysis with Related Benzylpiperidine Scaffolds

The pharmacological profile of the 2-benzylpiperidine (B184556) scaffold is highly dependent on its specific structure, which becomes evident when compared to related chemical frameworks such as 1-benzylpiperazine (B3395278) or regioisomers like 3-phenylpiperidine.

2-Benzylpiperidine vs. 1-Benzylpiperazine: The 2-benzylpiperidine and 1-benzylpiperazine scaffolds, while structurally similar, exhibit distinct properties. 1-Benzylpiperazine (BZP) is a central nervous system stimulant, acting primarily as a dopamine and norepinephrine releasing agent. europa.eu Its synthesis can result in the formation of 1,4-dibenzylpiperazine (B181160) (DBZP) as a significant byproduct. europa.eu Studies have shown that DBZP is also behaviorally active, though with lower potency and efficacy than BZP. nih.gov In contrast, the synthesis of 2-benzylpiperidine derivatives follows different synthetic routes. The pharmacological profiles also differ; for example, in a series of monoacylglycerol lipase (MAGL) inhibitors, replacement of a piperidine ring with a piperazine was a key modification strategy explored to alter the compound's properties. unisi.it Furthermore, in another context, substituting a central piperidine ring with a piperazine was identified as a useful strategy to prevent hERG K+ channel blockade, a common off-target effect. mdpi.com

2-Benzylpiperidine vs. Other Piperidine Isomers: The point of attachment of the benzyl or phenyl group to the piperidine ring is crucial. 2-Benzylpiperidine itself is reported to be a relatively weak monoamine reuptake inhibitor, with significantly lower affinity for the dopamine transporter (DAT) compared to stimulants like methylphenidate. wikipedia.org However, its regioisomer, 3-phenylpiperidine, is reportedly more potent as a monoamine reuptake inhibitor. wikipedia.org This highlights that the spatial orientation of the aromatic ring relative to the piperidine nitrogen dramatically influences target engagement.

Comparative Activity at Specific Targets: The utility of a scaffold is target-dependent. For instance, N-benzylpiperidine derivatives have been investigated as potent inhibitors of acetylcholinesterase (AChE), where the benzyl moiety interacts with a specific region of the enzyme. nih.gov In the realm of neurokinin-1 (NK1) receptor antagonists, 2-phenylpiperidine (B1215205) derivatives have been a key scaffold, with SAR studies focusing on substitutions on a benzyloxy group attached at the 3-position of the piperidine ring. ebi.ac.uknih.gov This is distinct from the 2-benzylpiperidine core. A comparative analysis of various piperazine and piperidine amides as tyrosinase inhibitors showed that benzyl-substituted analogues performed important interactions within the enzyme's active site. nih.gov

This comparative analysis demonstrates that the 2-benzylpiperidine scaffold is one of many related structures, each with its own characteristic synthetic pathways, pharmacological profiles, and SAR trends. The choice between a benzylpiperidine, a benzylpiperazine, or a different piperidine isomer is a critical decision in drug design, driven by the specific requirements of the biological target and the desired ADME properties.

Table 2: Comparative Activity of Benzylpiperidine vs. Benzylpiperazine Scaffolds This table provides a conceptual comparison based on findings from the literature for different targets, illustrating how the core scaffold influences activity.

| Scaffold | Representative Compound | Target Class | General Activity Profile | Reference |

| 2-Benzylpiperidine | 2-Benzylpiperidine | Monoamine Transporters | Weak dopamine reuptake inhibitor | wikipedia.org |

| 1-Benzylpiperazine | 1-Benzylpiperazine (BZP) | Monoamine Transporters | CNS stimulant; dopamine/norepinephrine releaser | europa.eu |

| 1-Benzylpiperidine | 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-benzylpiperidine | Dopamine Transporter | Potent DAT inhibitor (low nM range) | researchgate.net |

| 1-Benzylpiperazine | 1-(2-naphthylmethyl)-4-benzylpiperazine | Sigma Receptors | Potent sigma ligand (nM range) | nih.gov |

| Benzoylpiperidine | Benzoylpiperidine derivative 20 | MAGL | Potent reversible inhibitor (IC50 = 80 nM) | mdpi.com |

| Benzylpiperazine | Dibenzylpiperazine (DBZP) | CNS | Behaviorally active, but lower potency than BZP | nih.gov |

Biological Activity and Molecular Pharmacology of 2 3 Fluoro 4 Methoxy Benzyl Piperidine Derivatives

Receptor Ligand Activity and Selectivity Profiling

The interaction of 2-(3-fluoro-4-methoxy-benzyl)-piperidine derivatives with a range of receptors has been a primary area of investigation. The specific substitutions on the piperidine (B6355638) and benzyl (B1604629) moieties significantly influence binding affinity and selectivity.

Dopamine (B1211576) Receptor Subtype Interactions (e.g., D4 Receptor Antagonism)

Derivatives featuring the 3-fluoro-4-methoxybenzyl group attached to a piperidine scaffold have been identified as potent antagonists of the dopamine D4 receptor (D4R). nih.govchemrxiv.org The D4 receptor's distinct expression in the cortico-basal ganglia network suggests its involvement in motor control. chemrxiv.org Structure-activity relationship (SAR) studies have shown that the N-(3-fluoro-4-methoxybenzyl) group is a key moiety for achieving high D4R affinity. nih.govresearchgate.net

For instance, in a series of 3-benzyloxypiperidines, the introduction of the N-3-fluoro-4-methoxybenzyl group led to compounds with significant D4R activity. nih.gov Modifications to the O-alkylated benzyl group, while maintaining the N-3-fluoro-4-methoxybenzyl substituent, produced a range of active compounds. Adding a methyl group (4-fluoro-3-methyl) or an additional fluoro group (3,4-difluorophenyl) resulted in compounds with Ki values of 135 nM and 169 nM, respectively. nih.gov These compounds demonstrated high selectivity against other dopamine receptor subtypes (D1, D2, D3, and D5). nih.gov

Further studies on a 4,4-difluoropiperidine (B1302736) scaffold confirmed the importance of the 3-fluoro-4-methoxybenzyl group for D4R binding. chemrxiv.org The initial SAR was initiated using this group to allow for direct comparison with previously reported scaffolds. researchgate.net While some of these novel compounds displayed exceptional binding affinity and selectivity, they were also noted to have limitations such as poor microsomal stability. chemrxiv.orgresearchgate.net

Table 1: Dopamine D4 Receptor (D4R) Binding Affinities of Selected Piperidine Derivatives This table is interactive. You can sort and filter the data.

| Compound Analogue (Modification on O-benzyl group) | Ki (nM) for D4R | Selectivity over D1, D2, D3, D5 | Reference |

|---|---|---|---|

| 3-Fluorobenzyl | 205.9 | Selective | nih.gov |

| 3,4-Difluorophenyl | 169 | Selective | nih.gov |

| 4-Fluoro-3-methyl | 135 | Selective | nih.gov |

| 4-Methylbenzyl | 241 | Selective | nih.gov |

| 2-Methylbenzyl | 343 | Selective | nih.gov |

Sigma Receptor Affinity and Functional Activity (e.g., Sigma-1 Receptor Agonism)

The piperidine scaffold is a common structural feature in ligands targeting sigma receptors. unict.it Sigma-1 receptors are chaperone proteins located in the endoplasmic reticulum that modulate various cellular functions, including neurotransmitter release and neuronal survival. nih.govnih.gov

Piperidine and piperazine (B1678402) derivatives have been designed and synthesized as selective sigma receptor ligands. unict.it For example, phenoxyalkylpiperidines have been developed as high-affinity sigma-1 (σ1) receptor ligands. uniba.it In one study, N-[(4-methoxyphenoxy)ethyl]piperidines showed potent σ1 receptor affinity with Ki values in the subnanomolar to low nanomolar range (0.89–1.49 nM). uniba.it These compounds generally demonstrated greater selectivity for the σ1 receptor over the σ2 subtype. uniba.it

While direct studies on this compound itself are limited in this context, the established importance of the piperidine nucleus in sigma receptor ligands suggests that its derivatives could be engineered to modulate sigma receptor activity. unict.ituniba.it Sigma-1 receptor agonists have been shown to exert antidepressant-like effects and neuroprotective actions in various preclinical models. nih.gov

Serotonin (B10506) Transporter (SERT) and Norepinephrine (B1679862) Transporter (NET) Binding and Uptake Inhibition

The 4-benzylpiperidine (B145979) scaffold has been investigated for its role in inhibiting monoamine transporters. nih.gov A study on 4-benzylpiperidine carboxamides revealed that structural modifications could tune the selectivity of these compounds towards the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). nih.gov

The length of the linker between the piperidine ring and the carboxamide function, as well as the nature of aromatic substituents, were found to be critical. For instance, compounds with a biphenyl (B1667301) substitution generally showed stronger inhibition of NET compared to those with diphenyl substituents. nih.gov In contrast, for DAT inhibition, compounds with a two-carbon linker were more potent than those with a three-carbon linker. nih.gov Docking simulations indicated that the 4-benzylpiperidine moiety fits into a central binding pocket formed by transmembrane domains of the transporters. nih.gov This suggests that derivatives of this compound could potentially be developed as inhibitors of SERT and NET.

Serotonin Receptor (e.g., 5-HT2A) Ligand Properties

The piperidine ring is a structural element in some ligands for the serotonin 5-HT2A receptor, which is a key target for psychedelic drugs and some antipsychotics. wikipedia.orgnih.gov Activation of the 5-HT2A receptor is linked to neuronal excitation and has been shown to produce anti-inflammatory effects. wikipedia.org

Research into 2,5-dimethoxyphenylpiperidines has identified this class as novel, selective 5-HT2A receptor agonists. acs.org For example, the compound LPH-5, a substituted phenyl-piperidine, was found to be a potent partial agonist at the 5-HT2A receptor with high selectivity over the 5-HT2B and 5-HT2C subtypes. nih.gov These findings indicate that the piperidine scaffold can be a key component in designing selective 5-HT2A receptor agonists, suggesting a potential avenue for the pharmacological profiling of this compound derivatives.

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a sensor for noxious stimuli, including heat and capsaicin. nih.govmdpi.com The development of TRPV1 antagonists is an area of interest for pain management. wikipedia.org The pharmacophore for many TRPV1 ligands includes an aromatic 'A' region, a polar 'B' region, and a hydrophobic 'C' region. wisconsin.edu

Notably, modifications to the aromatic 'A' region have been shown to convert agonists into antagonists. For instance, replacing the vanillyl group of agonists with other substituted phenyl rings can lead to antagonist activity. nih.gov The discovery of a nonpungent TRPV1 agonist, MDR-652, which contains a 3-fluoro-4-(hydroxymethyl)phenyl group instead of the classic vanillyl group, is particularly relevant. nih.gov This structural similarity to the 3-fluoro-4-methoxy-benzyl moiety suggests that derivatives of this compound could interact with the TRPV1 receptor. Furthermore, the replacement of the guaiacyl moiety of capsaicinoids with a 3-fluoro-4-sulfonylamido group was found to be a critical change that reverted agonist activity, leading to potent antagonists. wikipedia.org

Enzyme Inhibition Studies

The piperidine scaffold is present in various molecules designed as enzyme inhibitors. For example, benzylpiperidine and benzylpiperazine derivatives have been evaluated as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049). unisi.it

Additionally, piperidine (azinane) analogues have been incorporated into 1,2,4-triazole-based structures to create inhibitors of several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. nih.gov In one such study, synthesized derivatives showed potent inhibition against these enzymes, with some compounds exhibiting IC50 values in the nanomolar range for AChE and BChE. nih.gov These findings highlight the versatility of the piperidine core in the design of various enzyme inhibitors, suggesting a potential for this compound derivatives in this area of research.

Monoacylglycerol Lipase (MAGL) Inhibition and Selectivity

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). nih.gov Inhibition of MAGL leads to increased levels of 2-AG, which has therapeutic potential for a range of conditions including neurodegenerative diseases, inflammation, and cancer. nih.gov

While no specific MAGL inhibition data for this compound has been reported, studies on a new class of benzylpiperidine-based MAGL inhibitors have shown promising results. For instance, the initial benzylpiperidine MAGL inhibitor, compound 7 in a referenced study, demonstrated an IC50 value of 133.9 nM for MAGL and good selectivity over fatty acid amide hydrolase (FAAH), another key enzyme in the endocannabinoid system, with an IC50 of 5.9 μM. nih.govacs.org Further optimization of the benzylpiperidine scaffold has led to the discovery of even more potent and selective MAGL inhibitors. nih.govacs.org

The general structure of these benzylpiperidine derivatives suggests that the piperidine ring and the benzyl group are important for binding to the MAGL active site. The selectivity of these inhibitors for MAGL over other serine hydrolases is a critical factor in their therapeutic potential. nih.gov

Tyrosinase Inhibition and Inhibition Kinetics

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. nih.govnih.gov Its inhibition is a key strategy for the development of agents for skin whitening and treating hyperpigmentation disorders.

Specific tyrosinase inhibition data for this compound is not available. However, research on related compounds, such as those based on a 4-(4-fluorobenzyl)piperidine fragment, has identified potent tyrosinase inhibitors. nih.govresearchgate.net For example, one of the most active inhibitors from this series, a mixed-type inhibitor, showed an IC50 value of 7.56 μM. nih.gov The inhibition kinetics of these analogues revealed both non-competitive and mixed-type inhibition, indicating different binding mechanisms to the enzyme. nih.gov

Urease Inhibition Potential

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori. The inhibition of urease is a therapeutic strategy for treating infections caused by these bacteria.

While there is no specific data on the urease inhibition by this compound, various heterocyclic compounds containing piperidine moieties have been investigated as potential urease inhibitors. The development of potent and specific urease inhibitors is an active area of research.

Acetylcholinesterase and Alpha-Glucosidase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.govmdpi.com AChE inhibitors are the primary class of drugs used to treat the symptoms of Alzheimer's disease. nih.govmdpi.com

Although no specific AChE inhibition data for this compound has been published, numerous studies have highlighted the potential of N-benzylpiperidine derivatives as potent AChE inhibitors. ajchem-a.com The inhibitory activity of these compounds is influenced by the substitution pattern on the benzyl group. ajchem-a.com For instance, some N-substituted piperidine analogues have shown IC50 values in the low nanomolar range. ajchem-a.com

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that is involved in the digestion of carbohydrates. nih.govukm.myresearchgate.net Inhibition of this enzyme can delay carbohydrate absorption and lower postprandial blood glucose levels, making it a therapeutic target for the management of type 2 diabetes. nih.govukm.myresearchgate.net

There is no specific information on the alpha-glucosidase inhibitory activity of this compound. However, various piperidine derivatives have been synthesized and evaluated for their potential as alpha-glucosidase inhibitors. nih.gov For example, certain dihydrofuro[3,2-b]piperidine derivatives have demonstrated potent inhibitory activity against α-glucosidase, with some compounds showing significantly stronger inhibition than the standard drug acarbose. nih.gov

Cellular Pathway Modulation by this compound Analogues

Specific studies on the cellular pathways modulated by this compound are not currently available. However, research on the broader class of piperidine derivatives indicates their ability to influence various cellular signaling pathways.

Piperine, a well-known natural compound containing a piperidine ring, has been shown to modulate several key signaling pathways involved in cancer development, including the STAT-3, NF-κB, PI3K/AKT, and JNK/p38-MAPK pathways. researchgate.netnih.gov It can induce apoptosis in cancer cells and inhibit cell proliferation and migration. researchgate.netnih.gov Furthermore, some piperidine derivatives have been found to activate mitofusins, proteins that regulate mitochondrial fusion, a process important for maintaining cellular metabolic fitness. mdpi.com These findings suggest that piperidine-containing compounds can have diverse effects on cellular function by targeting fundamental biological pathways. nih.govresearchgate.net

In Vitro Efficacy and Potency Determination (e.g., IC50 and Ki values)

The in vitro efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). IC50 represents the concentration of an inhibitor required to reduce the activity of a biological target by 50%, while Ki is a measure of the inhibitor's binding affinity to the target.

As previously mentioned, specific IC50 or Ki values for this compound against the discussed enzymes are not available in the current literature. However, data for structurally related piperidine derivatives provide an indication of the potential potency of this class of compounds.

Interactive Data Table of Inhibitory Activities for Piperidine Analogues

| Enzyme Target | Compound/Analogue Class | IC50 (nM) | Ki (nM) | Inhibition Type | Citation(s) |

| MAGL | Benzylpiperidine derivative | 133.9 | - | - | nih.govacs.org |

| MAGL | Optimized benzylpiperidine derivative | 13.1 | - | - | acs.org |

| Tyrosinase | 4-(4-fluorobenzyl)piperidine analogue | 7,560 | - | Mixed-type | nih.govresearchgate.net |

| Acetylcholinesterase | N-substituted piperidine analogue | 2.13 | - | - | ajchem-a.com |

| Alpha-Glucosidase | Dihydrofuro[3,2-b]piperidine derivative | 0.07 (µM) | - | - | nih.gov |

Note: The data presented in this table is for structurally related analogues and not for this compound itself.

Computational Chemistry and Molecular Modeling of 2 3 Fluoro 4 Methoxy Benzyl Piperidine Systems

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine, docking studies are instrumental in understanding its interaction with protein targets, such as the dopamine (B1211576) D4 receptor (D4R).

Molecular docking simulations are employed to predict the binding conformation of this compound within the active site of a target receptor. These simulations generate various possible poses of the ligand and score them based on factors like intermolecular energies and geometric complementarity.

In studies involving similar scaffolds targeting the D4R, the 3-fluoro-4-methoxybenzyl group plays a crucial role in anchoring the ligand within the binding pocket. The predicted binding pose typically shows the piperidine (B6355638) ring and the substituted benzyl (B1604629) group occupying specific subpockets of the receptor's active site. The piperidine nitrogen is often positioned to form a key ionic interaction, while the benzyl moiety engages in hydrophobic and aromatic interactions.

A primary outcome of molecular docking is the identification of specific amino acid residues that form key interactions with the ligand, stabilizing the ligand-receptor complex. For ligands containing the 3-fluoro-4-methoxybenzyl and piperidine moieties binding to the dopamine D4 receptor, several critical interactions have been identified. The protonated nitrogen of the piperidine ring is predicted to form a salt bridge with an acidic residue, such as Aspartate 115 (Asp115). Furthermore, the 3-fluoro-4-methoxybenzyl portion of the molecule is positioned to engage in a π-π stacking interaction with an aromatic residue, notably Phenylalanine 410 (Phe410). These interactions are considered fundamental to the molecule's affinity and selectivity for the target.

Table 1: Predicted Interactions of the this compound Moiety with Dopamine D4 Receptor

| Moiety of Ligand | Interacting Residue | Type of Interaction |

| Piperidine Nitrogen | Aspartate 115 (Asp115) | Salt Bridge / Ionic Interaction |

| 3-Fluoro-4-methoxy-benzyl | Phenylalanine 410 (Phe410) | π-π Stacking |

Quantum Chemical Calculations

Quantum chemical calculations are used to investigate the intrinsic electronic properties and conformational preferences of a molecule, independent of its biological target. These methods provide a detailed understanding of the molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the ground-state electronic structure of molecules. A DFT analysis of this compound would provide precise information on its three-dimensional geometry, bond lengths, bond angles, and torsional angles, revealing its most stable conformation.

Furthermore, DFT is used to calculate key electronic properties that govern the molecule's reactivity and interaction potential. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. A molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which are crucial for non-covalent interactions with a receptor.

Table 2: Typical Outputs of a DFT Analysis for this compound

| Parameter | Information Provided |

| Optimized Molecular Geometry | Most stable 3D conformation, bond lengths, and angles. |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying sites for electrostatic interactions. |

| Mulliken Atomic Charges | Provides the partial charge on each atom in the molecule. |

Molecular Dynamics Simulations to Elucidate Dynamic Ligand-Target Interactions

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and protein over time. An MD simulation of the this compound-receptor complex, initiated from a docked pose, can validate the stability of the predicted binding mode and reveal the flexibility of both the ligand and the binding site residues.

Key analyses of MD trajectories include calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex. If the RMSD values remain low and plateau over the simulation time, it suggests a stable binding pose. Additionally, MD simulations allow for the monitoring of specific interactions, such as hydrogen bonds and hydrophobic contacts, over time, providing a measure of their strength and persistence. This dynamic information is crucial for a more accurate understanding of the binding affinity and the residence time of the ligand in the active site.

Table 3: Key Analyses from Molecular Dynamics (MD) Simulations

| Analysis | Purpose |

| Root Mean Square Deviation (RMSD) | To assess the conformational stability of the ligand-receptor complex over time. |

| Root Mean Square Fluctuation (RMSF) | To identify the flexibility of specific amino acid residues in the protein upon ligand binding. |

| Hydrogen Bond Analysis | To monitor the formation, duration, and strength of hydrogen bonds between the ligand and receptor. |

| Radius of Gyration (Rg) | To evaluate the compactness of the protein structure during the simulation. |

In Silico Screening and Virtual Ligand Design for Novel Analogues

The development of novel analogues of this compound leverages computational techniques to predict the biological activity and physicochemical properties of hypothetical compounds before their synthesis. This process, known as in silico screening and virtual ligand design, accelerates drug discovery by prioritizing candidates with the highest potential for desired therapeutic effects. nih.gov The core principle is to build and screen a virtual library of derivatives based on the lead structure of this compound, assessing their interactions with a specific biological target.

Virtual ligand design often begins with identifying a biological target, such as a receptor or enzyme, implicated in a particular disease state. For piperidine-based structures, common targets include monoamine transporters like the dopamine transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.govnih.gov The goal is to design analogues with improved affinity and selectivity for the chosen target.

A key strategy in designing novel analogues involves modifying specific positions on the lead compound. For the this compound scaffold, modifications can be introduced at several points: the piperidine nitrogen, the benzyl ring, or the piperidine ring itself. For instance, research on related piperidine structures has shown that N-substituents play a critical role in determining affinity and selectivity for the dopamine transporter. nih.gov Similarly, substitutions on the aromatic ring can significantly modulate binding potency. In one study, replacing a 3-fluorophenyl group with a 3,4-difluorophenyl group resulted in a notable increase in binding affinity for the dopamine D4 receptor. chemrxiv.org

The process of virtual screening involves several computational methods:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the structural or physicochemical properties of a series of compounds with their biological activity. benthamscience.com For piperidine derivatives, properties such as partial charge on the van der Waals surface area and hydrophobicity have been shown to be important for inhibitory activity. benthamscience.com These models can then be used to predict the activity of new, unsynthesized analogues.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. benthamscience.com A pharmacophore model derived from active piperidine compounds can be used to rapidly screen large virtual libraries, filtering for molecules that match the required spatial arrangement of features.

Molecular Docking: This is one of the most common methods used in virtual screening. nih.gov It predicts the preferred orientation of a ligand when bound to a target receptor, estimating the binding affinity based on a scoring function. For example, a virtual library of this compound analogues could be docked into the binding site of a target like the dopamine transporter. The results, often expressed as a binding energy (e.g., in kcal/mol), help rank the compounds. biointerfaceresearch.com Docking studies can also reveal key molecular interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to analyze the stability of the ligand-receptor complex over time. mdpi.com These simulations provide a more dynamic and realistic view of the molecular interactions, helping to refine the binding poses and confirm the stability of key interactions predicted by docking. mdpi.com

The data generated from these in silico methods allow researchers to prioritize a smaller, more promising set of novel analogues for chemical synthesis and subsequent in vitro biological evaluation. This approach conserves resources and streamlines the path to identifying potent and selective drug candidates.

Table 1: Example of a Virtual Screening Hit List for Novel Analogues

This interactive table showcases a hypothetical output from a virtual screening campaign targeting a generic kinase, with analogues designed from the this compound scaffold. The data includes predicted binding affinity from molecular docking and key physicochemical properties calculated to assess drug-likeness.

| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) | Calculated LogP | CNS MPO Score |

| ANA-001 | R-group at Piperidine-N: -CH3 | -8.5 | 2.9 | 4.8 |

| ANA-002 | R-group at Piperidine-N: -C2H5 | -8.7 | 3.4 | 4.5 |

| ANA-003 | Benzyl Ring: 3,5-difluoro-4-methoxy | -9.2 | 3.1 | 5.1 |

| ANA-004 | Benzyl Ring: 3-chloro-4-methoxy | -8.9 | 3.6 | 4.2 |

| ANA-005 | R-group at Piperidine-N: -cyclopropyl | -9.5 | 3.8 | 4.0 |

| ANA-006 | Benzyl Ring: 3-fluoro-4-ethoxy | -8.6 | 3.5 | 4.6 |

Table 2: Research Findings on Related Piperidine Analogues

This table summarizes findings from published research on various piperidine derivatives, illustrating the types of data and outcomes that inform virtual ligand design.

| Compound Series | Target(s) | Key Findings | Reference |

| 4,4-difluoro-3-(phenoxymethyl)piperidine | Dopamine D4 Receptor | The 3,4-difluorophenyl analogue was the most potent (Ki = 5.5 nM). CNS MPO scores were used to rank compounds. | chemrxiv.org |

| N-Benzyl piperidine derivatives | HDAC, AChE | Compound d5 showed dual inhibition (HDAC IC50 = 0.17 μM, AChE IC50 = 6.89 μM) and neuroprotective activity. | nih.gov |

| 4-[2-[bis(4-fluorophenyl)methoxy]ethylpiperidines | DAT, SERT, NET | An N-(2-naphthylmethyl) substituent resulted in subnanomolar affinity for DAT (Ki = 0.7 nM) and high selectivity. | nih.gov |

| Piperidine-based cocaine analogues | DAT, SERT, NET | Flexible 3α-substituents can avoid unfavorable interactions with transporter binding sites, improving activity. | nih.gov |

Emerging Research Directions and Unexplored Avenues for 2 3 Fluoro 4 Methoxy Benzyl Piperidine Derivatives

Development of Novel and Efficient Synthetic Routes for Complex Analogues

The synthesis of structurally diverse analogues of 2-(3-fluoro-4-methoxy-benzyl)-piperidine is crucial for comprehensive structure-activity relationship (SAR) studies and the discovery of new biological functions. Traditional synthetic methods are being supplemented and replaced by more efficient and versatile strategies that allow for the creation of complex molecular architectures.

Recent advancements in catalysis have opened new avenues for the functionalization of the piperidine (B6355638) ring. rsc.org Rhodium-catalyzed C-H insertion and cyclopropanation reactions, for instance, enable the site-selective introduction of various substituents at different positions of the piperidine ring, controlled by the choice of catalyst and protecting groups. nih.gov This allows for the synthesis of positional analogues that would be challenging to access through classical methods. nih.gov Photocatalytic methods are also emerging as powerful tools for the regiodivergent functionalization of saturated N-heterocycles, offering a mild and environmentally friendly approach to creating diverse libraries of piperidine derivatives. news-medical.net

Furthermore, modular and streamlined synthetic approaches are being developed to accelerate the synthesis of complex piperidines. A recently reported two-stage process combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling, significantly reducing the number of synthetic steps required to produce high-value piperidine analogues. news-medical.net This method avoids the need for expensive precious metal catalysts and protective group manipulations, making it a more efficient and cost-effective strategy for generating diverse molecular libraries for drug discovery. news-medical.net The synthesis of fluorinated piperidine analogues, which can offer advantageous pharmacokinetic properties, is also an area of active research, with practical methods being developed for their multigram-scale production. researchgate.net

| Synthetic Strategy | Description | Key Advantages | Relevant Compounds |

| Catalytic C-H Functionalization | Direct introduction of functional groups onto the piperidine ring using transition metal catalysts (e.g., Rhodium). rsc.orgnih.gov | High regioselectivity, access to novel chemical space. nih.gov | 2-Substituted and 4-substituted piperidine analogues. nih.gov |

| Photocatalysis | Use of light to drive chemical reactions for piperidine functionalization. news-medical.net | Mild reaction conditions, environmentally friendly. news-medical.net | α- and β-functionalized piperidines. news-medical.net |

| Modular Synthesis | Two-stage process combining biocatalytic oxidation and radical cross-coupling. news-medical.net | Reduced number of steps, cost-effective. news-medical.net | Complex, three-dimensional piperidines. news-medical.net |

| Fluorinated Analogue Synthesis | Development of practical routes to piperidines containing fluorine atoms. researchgate.net | Potentially improved pharmacokinetic properties. researchgate.net | Conformationally restricted fluorinated piperidines. researchgate.net |

Exploration of Undiscovered Biological Targets and Therapeutic Applications

While derivatives of this compound have been investigated for their activity at known targets like the dopamine (B1211576) D4 receptor and monoacylglycerol lipase (B570770) (MAGL), a significant area of emerging research is the exploration of previously unknown biological targets and novel therapeutic applications. patsnap.comchemrxiv.org The inherent structural diversity of the piperidine scaffold suggests that its derivatives could interact with a wide range of biological macromolecules, opening up possibilities for treating various diseases. ijnrd.orgnih.govdut.ac.za

In silico target prediction tools are becoming increasingly valuable in this exploratory phase. mdpi.comuran.ua These computational methods analyze the chemical structure of a compound and predict its most likely protein targets based on large chemogenomics databases. mdpi.comuran.uaresearchgate.net Such approaches can rapidly generate hypotheses about the biological activities of novel this compound derivatives, guiding experimental validation and potentially uncovering unexpected therapeutic opportunities. mdpi.comresearchgate.net For instance, computational predictions for other piperidine derivatives have suggested potential activities as phosphatase inhibitors, anti-inflammatory agents, and antifungal compounds. researchgate.net

The benzylpiperidine core is a privileged structure found in compounds targeting a variety of receptors and enzymes. patsnap.com For example, benzylpiperidine derivatives have shown affinity for sigma receptors, which are implicated in neurological disorders, and have been investigated as inhibitors of acetylcholinesterase for the treatment of Alzheimer's disease. actamedica.org Recent studies have also explored benzylpiperidine-based compounds as inhibitors of the menin-MLL1 protein-protein interaction, a promising strategy for cancer therapy. enamine.net Given this precedent, derivatives of this compound represent a promising starting point for screening against a broad panel of biological targets to identify new therapeutic leads for conditions ranging from neurodegenerative diseases to cancer. patsnap.comnih.gov

Application of Advanced Computational Methods in Lead Optimization

Advanced computational methods are playing an increasingly integral role in the lead optimization process for this compound derivatives. These in silico tools enable a more rational and efficient design of analogues with improved potency, selectivity, and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) studies are widely used to understand the relationship between the chemical structure of piperidine derivatives and their biological activity. By analyzing a series of compounds, QSAR models can identify the key structural features that contribute to or detract from the desired activity, thereby guiding the design of more potent molecules.

Molecular docking simulations provide insights into the binding mode of these derivatives at their target proteins. These simulations can predict the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. This information is invaluable for designing modifications to the lead compound that can enhance its binding and, consequently, its biological effect. For example, docking studies have been used to elucidate the binding of benzylpiperidine derivatives to acetylcholinesterase. wikipedia.org

In addition to predicting biological activity, computational tools are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new analogues. nih.gov Predicting properties such as oral bioavailability, blood-brain barrier penetration, and metabolic stability early in the drug discovery process helps to identify and eliminate compounds with unfavorable pharmacokinetic profiles, saving time and resources. nih.gov

| Computational Method | Application in Lead Optimization | Information Gained |

| QSAR | Predicting the biological activity of new analogues. | Identification of key structural features for activity. |

| Molecular Docking | Simulating the binding of ligands to their target proteins. wikipedia.org | Binding affinity, key interactions, and binding mode. wikipedia.org |

| ADMET Prediction | Predicting the pharmacokinetic properties of compounds. nih.gov | Oral bioavailability, blood-brain barrier penetration, metabolic stability. nih.gov |

Integration of this compound Fragment in Hybrid Molecules

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric moieties into a single molecule. nih.gov This approach aims to create hybrid drugs that can interact with multiple biological targets or that have an improved pharmacological profile compared to the individual components. nih.gov The this compound fragment, with its established biological activities, is an attractive candidate for incorporation into hybrid molecules.

The synthesis of hybrid molecules often involves linking the different pharmacophores with a suitable spacer. nih.gov For example, the 1,2,3-triazole ring, which can be readily formed via "click chemistry," is a popular linker for creating hybrid alkaloids. nih.gov This approach has been used to synthesize piperidine-containing hybrids with potential applications in treating Alzheimer's disease and fungal infections. nih.govmdpi.com

By combining the this compound scaffold with other bioactive fragments, it may be possible to develop novel therapeutics with unique mechanisms of action. For instance, a hybrid molecule could be designed to simultaneously inhibit two different enzymes involved in a disease pathway or to target a receptor and an enzyme that act in concert. Recent research has explored the synthesis of benzimidazole-based pyrrole/piperidine hybrids as potential agents for Alzheimer's disease. mdpi.com This highlights the potential for creating multifunctional ligands by integrating the piperidine core with other heterocyclic systems. mdpi.comrsc.org

Design of Targeted Probes for Mechanistic Studies

To fully understand the mechanism of action of drugs derived from the this compound scaffold, it is essential to identify their direct molecular targets and to study their interactions in a biological context. Targeted chemical probes, such as fluorescently labeled compounds and photoaffinity probes, are powerful tools for these mechanistic investigations.

Fluorescent probes are created by attaching a fluorescent dye to the ligand of interest. sigmaaldrich.com These probes can be used to visualize the localization of the drug within cells and to monitor its binding to its target protein in real-time. sigmaaldrich.com The design of such probes requires careful consideration of the attachment point of the fluorophore and the nature of the linker to ensure that the probe retains its biological activity. dut.ac.za

Photoaffinity labeling is another powerful technique for identifying the direct binding partners of a small molecule. nih.gov In this approach, a photoreactive group, such as a benzophenone (B1666685) or a diazirine, is incorporated into the structure of the ligand. nih.gov Upon exposure to UV light, the photoreactive group forms a covalent bond with nearby amino acid residues in the binding pocket of the target protein. nih.gov This allows for the specific labeling and subsequent identification of the target protein. The design of photoaffinity probes based on piperidine scaffolds has been successfully employed to identify the binding sites of various ligands. nih.gov

The development of targeted probes based on the this compound scaffold will be instrumental in elucidating the molecular mechanisms underlying the biological effects of its derivatives and in validating new drug targets.

Q & A

Q. What are the standard synthetic routes for 2-(3-Fluoro-4-methoxy-benzyl)-piperidine, and what reaction conditions are critical for yield optimization?

The synthesis typically involves nucleophilic substitution between 3-fluoro-4-methoxybenzyl chloride and piperidine in the presence of a base (e.g., NaOH or K₂CO₃) in anhydrous ethanol or methanol . Key factors for yield optimization include:

- Solvent choice : Polar aprotic solvents enhance nucleophilicity.

- Temperature : Reactions are often conducted at reflux (60–80°C).

- Purification : Hydrochloride salt formation improves crystallinity and purity .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Standard analytical methods include:

- NMR spectroscopy : To confirm substitution patterns (e.g., methoxy and fluorine groups at C3/C4 positions).

- HPLC/MS : For purity assessment (>95%) and molecular weight verification .

- X-ray crystallography : Resolves stereochemistry in salt forms (e.g., hydrochloride) .

Q. What are the primary applications of this compound in preclinical research?

- Neuroscience : Modulates neurotransmitter receptors (e.g., serotonin or dopamine transporters) due to its lipophilic benzyl-piperidine scaffold .

- Antimicrobial assays : Fluorine substitution enhances membrane penetration, enabling activity against Gram-positive pathogens .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated piperidine derivatives?

Discrepancies often arise from:

- Structural analogs : Minor substitutions (e.g., methoxy vs. methyl groups) alter target binding.

- Assay conditions : Differences in cell lines or enzyme isoforms (e.g., CYP450 metabolism).

| Compound | Substitution Pattern | Reported Activity | Source |

|---|---|---|---|

| This compound | C3-F, C4-OCH₃ | Serotonin reuptake inhibition | |

| 3-(4-Fluorobenzyl)piperidine | C4-F, no methoxy | Dopamine receptor antagonism |

Solution : Perform head-to-head comparative studies under standardized conditions and use computational docking to predict binding affinities .

Q. What strategies improve the pharmacokinetic (PK) profile of this compound derivatives?

- Metabolic stability : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation .

- Bioavailability : Salt formation (e.g., hydrochloride) enhances aqueous solubility .

- Plasma protein binding : Modify the benzyl group’s substituents to reduce nonspecific interactions .

Q. How can synthetic yields be enhanced while minimizing side reactions (e.g., over-alkylation)?

- Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate substitution .

- Stepwise purification : Isolate intermediates via column chromatography before final cyclization .

- Reaction monitoring : Employ in-situ FTIR or LC-MS to detect byproducts early .

Methodological Considerations

Q. What safety protocols are recommended for handling this compound?

- Toxicity data : Refer to Safety Data Sheets (SDS) for LD₅₀ values (e.g., acute oral toxicity in rodents: ~300 mg/kg) .

- Handling : Use fume hoods for powder processing due to respiratory irritancy risks .

- Waste disposal : Neutralize hydrochloride salts with bicarbonate before disposal .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound?

- Core modifications : Compare activity of piperidine vs. pyrrolidine analogs.

- Substitution libraries : Synthesize derivatives with varied benzyl-group substituents (e.g., -OCH₃, -CF₃, -Cl) .

- Biological endpoints : Prioritize assays measuring IC₅₀ values for target enzymes/receptors .

Data Interpretation Challenges

Q. How should researchers address inconsistencies in receptor-binding assays?

- Control experiments : Verify assay specificity using knockout cell lines or competitive antagonists .

- Orthogonal validation : Confirm results with radioligand binding and functional cAMP assays .

Q. What computational tools are effective for predicting the metabolic fate of this compound?

- Software : Use Schrödinger’s ADMET Predictor or SwissADME to model CYP450 interactions .

- Descriptors : Focus on logP (optimal range: 2–3) and polar surface area (<80 Ų) for blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.